3,5-Diisopropylphenol
Overview
Description
3,5-Diisopropylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where two isopropyl groups are substituted at the 3 and 5 positions of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 3,5-Diisopropylphenol, also known as Propofol, is the GABA-A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission.
Mode of Action
This compound acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately leading to the inhibition of neuronal activity .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway . By enhancing the activity of GABA-A receptors, it increases the flow of chloride ions into the neuron, making it more resistant to excitation. This results in a decrease in neuronal activity and produces a sedative effect.
Pharmacokinetics
Propofol is a lipophilic weak acid, which contributes to its pharmacokinetic properties . It is very insoluble in water, so it is formulated as an aqueous solution in an oil-in-water emulsion for intravenous administration . The compound’s lipophilicity allows it to cross the blood-brain barrier rapidly, leading to a quick onset of action. Its distribution and elimination from the body are also relatively fast, resulting in a short duration of action and rapid recovery from anesthesia .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal activity, leading to sedation, hypnosis, and anesthesia . It also reduces systemic vascular resistance and cardiac contractility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity means that its distribution within the body can be affected by body fat content. Additionally, factors such as pH and temperature can impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diisopropylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide .
Industrial Production Methods
In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3,5-Diisopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylphenol: Another isomer with similar anesthetic properties.
2,4-Diisopropylphenol: Differently substituted isomer with distinct chemical properties.
2-Isopropylphenol: A simpler derivative with one isopropyl group .
Uniqueness
3,5-Diisopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors makes it particularly valuable in medical applications compared to its isomers .
Properties
IUPAC Name |
3,5-di(propan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOQJBLGFMMRLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073453 | |
Record name | Phenol, 3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26886-05-5, 3374-41-2 | |
Record name | 3,5-Bis(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26886-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026886055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diisopropylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIISOPROPYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35JD906HZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I quantify trace amounts of 3,5-Diisopropylphenol in complex samples like fish tissue?
A1: A robust method for quantifying this compound in fish tissue involves simultaneous steam distillation-extraction (SDE) followed by analysis with Gas Chromatography/Mass Spectrometry (GC/MS). This approach achieves high recovery rates (>95%) for this compound and enables detection limits as low as 0.5 ppb in a 20g sample. []
Q2: What are the potential toxicological risks associated with this compound exposure in fish?
A2: While considered less toxic than some of its isomers, this compound displays toxicity to rainbow trout in laboratory settings. The EC50 value, representing the concentration causing 50% mortality in a population of rainbow trout, has been determined to be 2 x 10^-3 mM. []
Q3: Are there natural sources of this compound?
A3: Yes, this compound has been identified as a significant component in the essential oil extracted from the leaves of Cinnamomum javanicum, a plant belonging to the Lauraceae family. []
Q4: Can this compound be synthesized, and what is its role in organic synthesis?
A4: this compound is a key intermediate in the synthesis of functionalized alkoxy-tethered N-heterocyclic carbene ligands. These ligands are crucial in developing active catalysts for Buchwald-Hartwig aminations, important reactions for forming carbon-nitrogen bonds in organic synthesis. [] One method involves the acid-catalyzed cleavage of the trihydroperoxide of 1,3,5-Triisopropyl-benzene, which yields this compound alongside other phenolic compounds. []
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